molecular formula C8H6ClF3O B1304640 4-(Trifluoromethoxy)benzyl Chloride CAS No. 65796-00-1

4-(Trifluoromethoxy)benzyl Chloride

Cat. No. B1304640
Key on ui cas rn: 65796-00-1
M. Wt: 210.58 g/mol
InChI Key: LBMKFQMJURUPKC-UHFFFAOYSA-N
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Patent
US06441239B1

Procedure details

200 g of trifluoromethoxybenzene and 48 g of paraformaldehyde were dissolved in 500 ml of methanol, and dry hydrogen chloride gas was introduced at 60° C. for 7 hours. The waste gases were, via a reflux condenser, passed into aqueous ammonia. The reaction mixture was then poured onto 1,000 g of ice and extracted twice with in each case 300 ml of methyl tert-butyl ether. The combined extracts were washed with 100 ml of water and then with 100 ml of sodium bicarbonate solution and subsequently concentrated. The residue was distilled at 18 hPa in a spinning band column. This gave 158.8 g of 4-chloromethyl-1-trifluoromethoxybenzene as a colorless liquid (65% of theory) of b.p. 71-74° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C=O.[ClH:14].N.[CH3:16]O>>[Cl:14][CH2:16][C:7]1[CH:8]=[CH:9][C:4]([O:3][C:2]([F:10])([F:11])[F:1])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
FC(OC1=CC=CC=C1)(F)F
Name
Quantity
48 g
Type
reactant
Smiles
C=O
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The waste gases were, via a reflux condenser
EXTRACTION
Type
EXTRACTION
Details
extracted twice with in each case 300 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
The combined extracts were washed with 100 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
with 100 ml of sodium bicarbonate solution and subsequently concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled at 18 hPa in a spinning band column

Outcomes

Product
Name
Type
Smiles
ClCC1=CC=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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